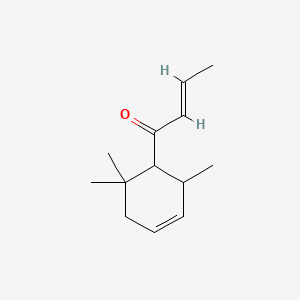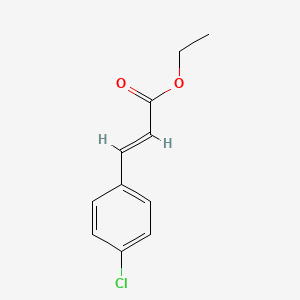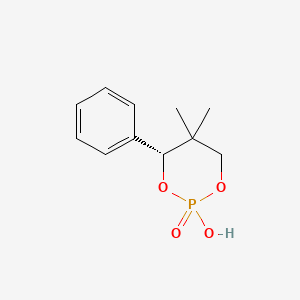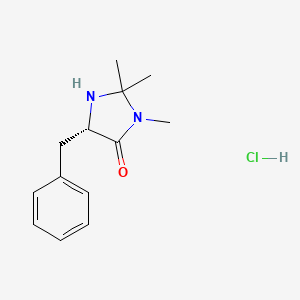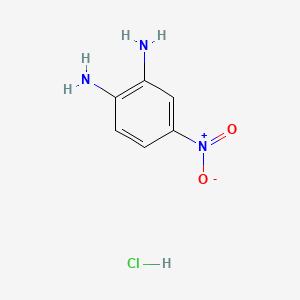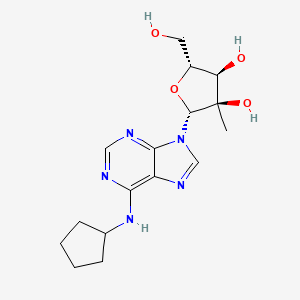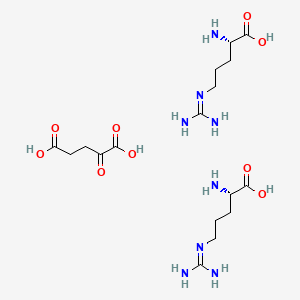
Fenchyl alcohol
Übersicht
Beschreibung
Fenchyl alcohol is a naturally occurring, colorless, and fragrant alcohol that is often used in the production of various products, such as perfumes, soaps, and lotions. It is also used in the synthesis of many other compounds, including pharmaceuticals, fragrances, and flavorings. The chemical formula for fenchyl alcohol is C10H18O. It is a monoterpene alcohol and is a member of the terpenoid family.
Wissenschaftliche Forschungsanwendungen
1. Organic Chemistry and Catalysis
- Fenchyl alcohol derivatives have been synthesized and used as precatalysts in diethyl zinc additions to benzaldehyde, demonstrating enantioselective properties. These derivatives have potential applications in asymmetric synthesis and ligand development (Goldfuss et al., 2000).
- Research has shown that fenchyl alcohol can undergo surprising cyclization reactions, leading to the synthesis of new chiral compounds. Such reactions have implications in organic synthesis and the development of chiral catalysts (Soki et al., 2005).
2. Microbiology and Biochemistry
- Fenchyl alcohol exhibits significant antibiofilm and antihyphal activities against Candida albicans, suggesting potential use in combating fungal infections and controlling biofilm formation (Manoharan, Lee, & Lee, 2017).
3. Food and Beverage Industry
- In the context of food science, fenchyl alcohol has been identified as an off-flavor compound in apple juice, providing insights into the sensory analysis and quality control of food products (Siegmund & Pöllinger-Zierler, 2006).
4. Materials Science
- Fenchyl alcohol has been utilized in the polymerization process to produce propylene-ethylene copolymers, indicating its role in developing new polymer materials with specific properties (Dias et al., 2002).
5. Pharmaceutical Applications
- It has been used to synthesize chiral compounds for potential applications in pharmaceuticals, exemplified by the preparation of chiral melatonin salts of dithiophosphoric acids using fenchyl alcohol (Nizamov et al., 2020).
Wirkmechanismus
Target of Action
Alcohols like (1r)-endo-(+)-fenchyl alcohol generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
The interaction of (1R)-endo-(+)-Fenchyl alcohol with its targets results in various changes. For instance, alcohols are known to act as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
The biosynthetic pathways of most alcohols, including (1R)-endo-(+)-Fenchyl alcohol, are linked to intracellular redox homeostasis . This balance is primarily controlled by the generation of reducing equivalents, as well as the (reduction)-oxidation metabolic cycle and the thiol redox homeostasis system . Ethanol’s effects on intracellular signaling pathways contribute to acute effects of ethanol as well as to neuroadaptive responses to repeated ethanol exposure .
Result of Action
Alcohols in general, when dehydrated, react with one another to form ethers . Alcohols are also known to undergo E1 or E2 mechanisms to lose water and form a double bond .
Action Environment
It is known that the production, distribution, and consumption of many fast-moving consumer goods, including alcohol, contribute substantially to climate change, principally through releasing greenhouse gas emissions .
Eigenschaften
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-OYNCUSHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044307 | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-endo-(+)-Fenchyl alcohol | |
CAS RN |
2217-02-9, 14575-74-7 | |
| Record name | (+)-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Fenchyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of fenchyl alcohol?
A1: Fenchyl alcohol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What are the key spectroscopic characteristics of fenchyl alcohol?
A2: While specific spectroscopic data is limited in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) serves as a primary tool for identifying and quantifying fenchyl alcohol in various matrices, including essential oils and plant extracts [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: Does fenchyl alcohol possess any known biological activity?
A3: While research on the specific mechanisms of action of fenchyl alcohol is limited, studies have explored its potential antifungal and anti-insect properties. For example, fenchyl alcohol, as a component of Eucalyptus grandis × E. urophylla essential oil, contributed to the oil's inhibitory effects on pathogenic fungi and pest insects [].
Q4: What is the role of fenchyl alcohol in essential oils?
A4: Fenchyl alcohol is a common constituent of various essential oils, including those derived from cedar, lime, Douglas fir, and certain species of Artemisia and Cymbopogon [, , , , , , ]. Its presence contributes to the characteristic aroma profile of these oils.
Q5: How does fenchyl alcohol impact the aroma of essential oils?
A5: Studies suggest fenchyl alcohol can modify the aroma expression of other terpenes in essential oils. For example, in Chrysanthemum essential oils, the addition of fenchyl alcohol was found to decrease the olfactory threshold of terpene recombinations, enhancing their herbal and green notes while masking fruity notes [].
Q6: What analytical techniques are primarily used to study fenchyl alcohol?
A6: GC-MS is the most frequently employed technique for analyzing fenchyl alcohol in various matrices [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Additionally, techniques like headspace liquid phase microextraction (HLPME) coupled with GC-MS have been explored to improve the extraction and analysis of volatile compounds like fenchyl alcohol from plant materials [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



